Enhanced Lipophilicity of the Methyl Ester Pro-Drug Mimic vs. the Free Acid
The target methyl ester exhibits a calculated LogP of 3.02, which is over one log unit higher than the predicted value for the corresponding free acid (2-amino-3,3-diphenylpropanoic acid, estimated LogP ~1.9 based on fragment-based calculation ). This increased lipophilicity directly translates to improved passive membrane permeability, a critical parameter for oral bioavailability and cellular penetration in prodrug strategies .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | Parent free acid (2-amino-3,3-diphenylpropanoic acid): Estimated LogP ≈ 1.9 |
| Quantified Difference | Δ LogP ≈ +1.12 (indicating the methyl ester is >10-fold more lipophilic) |
| Conditions | Calculated logP (cLogP) from chemical structure; conditions not specified for the time of calculation |
Why This Matters
For procurement decisions targeting central nervous system (CNS) drug candidates or intracellular targets, this >10-fold increase in lipophilicity of the methyl ester over the free acid makes it the preferred starting material for generating cell-permeable lead compounds without additional functionalization.
